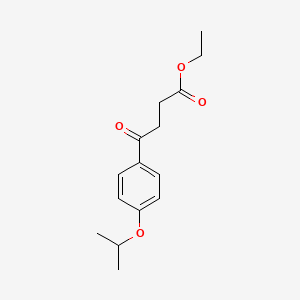

Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate

Description

Historical Context and Chemical Significance of β-Keto Ester Scaffolds

While Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate is a γ-keto ester, the historical and chemical significance of the closely related β-keto esters provides essential context for understanding its utility. β-Keto esters, which feature a ketone on the beta carbon relative to the ester group, are foundational synthons in organic chemistry. fiveable.meucla.edu Their importance stems from their versatile reactivity, which allows them to serve as key intermediates in a wide array of chemical transformations. fiveable.me

Historically, the development of reactions like the Claisen condensation, which forms β-keto esters by joining two ester molecules, was a pivotal moment in synthetic organic chemistry. researchgate.net This reaction and others highlighted the unique reactivity of the α-carbon (the carbon between the two carbonyl groups), whose protons are particularly acidic. This acidity allows for easy formation of an enolate ion, which can then be alkylated or used in other carbon-carbon bond-forming reactions. fiveable.me This versatility makes β-keto esters invaluable building blocks for constructing complex molecular architectures, particularly in the fields of pharmaceutical chemistry and materials science. fiveable.menih.gov Their ability to be readily converted into ketones, esters, and carboxylic acids through hydrolysis and decarboxylation further expands their synthetic utility. nih.gov

Structural Classification and Nomenclature of Aryl-Substituted Oxo-Butyrate Esters

The naming of esters, according to the International Union of Pure and Applied Chemistry (IUPAC), follows a systematic protocol similar to that for salts. libretexts.org The name is composed of two parts derived from the parent alcohol and the parent carboxylic acid. pressbooks.publibretexts.org

The first part of the name is the alkyl or aryl group from the alcohol. For "this compound," this is the "Ethyl" group, derived from ethanol (B145695).

The second part is the name of the parent carboxylic acid, with the ‘-oic acid’ suffix replaced by ‘-oate’. libretexts.orglibretexts.org In this case, the parent acid is 4-oxo-4-(4-isopropoxyphenyl)butyric acid, leading to the name "4-oxo-4-(4-isopropoxyphenyl)butyrate".

The prefixes in the second part of the name describe the substituents on the butyrate (B1204436) backbone. "Butyrate" indicates a four-carbon chain. "4-oxo-" specifies a ketone functional group (=O) on the fourth carbon, and "4-(4-isopropoxyphenyl)" indicates that a 4-isopropoxyphenyl group is also attached to this fourth carbon.

Structurally, this compound is classified as an aryl-substituted γ-keto ester.

Ester : Contains the -COOR functional group.

γ-Keto : The ketone group is on the gamma (γ) carbon, the third carbon away from the ester's carbonyl carbon.

Aryl-substituted : It features an aromatic (phenyl) ring attached to the main carbon chain.

Below is a table breaking down the nomenclature of related ester compounds.

| Compound Name | Alcohol Component | Carboxylic Acid Component | Structural Notes |

| Ethyl acetate (B1210297) | Ethyl | Acetate | A simple ester with a two-carbon acid chain. |

| Methyl butyrate | Methyl | Butyrate | A four-carbon ester, known for its apple-like scent. pressbooks.pub |

| Isopropyl benzoate | Isopropyl | Benzoate | An ester featuring an aryl group from the acid component. libretexts.orgpressbooks.pub |

| Ethyl 2-oxo-4-phenylbutyrate | Ethyl | 2-oxo-4-phenylbutyrate | An α-keto ester with a phenyl substituent. |

Current Research Landscape and Academic Imperatives for Compounds within this Class

The academic and industrial interest in aryl-substituted oxo-butyrate esters, including this compound, is primarily driven by their application as intermediates in the synthesis of high-value molecules, especially pharmaceuticals. researchgate.net

A closely related compound, ethyl 2-oxo-4-phenylbutyrate, is a well-documented and crucial intermediate in the synthesis of several angiotensin-converting enzyme (ACE) inhibitors, such as benazepril (B1667978) and lisinopril. google.com These drugs are widely used to treat hypertension and congestive heart failure. google.com The synthesis often involves the bioreduction of the keto ester to a specific chiral alcohol, which is a key step in producing the final active pharmaceutical ingredient. nih.gov

Research in this area focuses on several key imperatives:

Development of Efficient Synthetic Routes : Creating cost-effective and high-yield methods for producing these keto ester building blocks is a constant goal. This includes optimizing existing reactions and exploring novel catalytic methods.

Asymmetric Reduction : For pharmaceutical applications, achieving high enantiomeric purity is critical. A significant body of research is dedicated to the asymmetric reduction of the keto group to a specific alcohol stereoisomer using biocatalysts (like yeast and bacteria) or chiral chemical catalysts. nih.gov

Scaffold for New Molecules : The aryl-substituted butyrate framework is a versatile scaffold. Researchers explore modifications to both the aryl ring and the ester chain to create libraries of new compounds for biological screening. mdpi.com The design of novel β-keto esters, for example, has been explored for developing new antibacterial agents. nih.gov

The general properties of a related compound, the α-keto ester Ethyl 2-oxo-4-phenylbutyrate, are provided below for context.

| Property | Value |

| Molecular Formula | C12H14O3 |

| Molecular Weight | 206.24 g/mol nih.gov |

| Form | Liquid |

| Boiling Point | 145-148 °C (5 mmHg) |

| Density | 1.087 g/mL at 25 °C |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxo-4-(4-propan-2-yloxyphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-4-18-15(17)10-9-14(16)12-5-7-13(8-6-12)19-11(2)3/h5-8,11H,4,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVIYMBGZDZNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645788 | |

| Record name | Ethyl 4-oxo-4-{4-[(propan-2-yl)oxy]phenyl}butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-69-2 | |

| Record name | Ethyl 4-(1-methylethoxy)-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-oxo-4-{4-[(propan-2-yl)oxy]phenyl}butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 4 Oxo 4 4 Isopropoxyphenyl Butyrate and Analogues

Classical Organic Synthesis Approaches

Classical organic synthesis provides a foundational framework for the construction of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate. These well-established methods, including Friedel-Crafts acylation, Grignar-reagent-initiated pathways, and condensation reactions, are routinely employed for the preparation of this and structurally related compounds.

Friedel-Crafts Acylation Strategies in Oxo-Butyrate Synthesis

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and a direct route to obtaining the aryl keto-butyrate scaffold. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

In the context of this compound synthesis, the reaction typically proceeds by treating isopropoxybenzene (B1215980) with succinic anhydride or a mono-esterified succinyl chloride, such as ethyl succinyl chloride. The use of a Lewis acid, commonly aluminum chloride (AlCl₃), facilitates the generation of a highly electrophilic acylium ion, which then attacks the electron-rich isopropoxy-substituted benzene (B151609) ring. The reaction is generally regioselective, with the acylation occurring predominantly at the para-position due to the steric bulk and ortho-, para-directing nature of the isopropoxy group.

The mechanism involves the coordination of the Lewis acid to one of the carbonyl oxygens of the succinic anhydride (or the acyl chloride), rendering the carbonyl carbon more electrophilic. Subsequent nucleophilic attack by the aromatic ring forms a resonance-stabilized carbocation intermediate, known as a sigma complex. youtube.com A final deprotonation step restores aromaticity and yields the desired 4-(4-isopropoxyphenyl)-4-oxobutanoic acid. This intermediate can then be esterified, for instance by reaction with ethanol (B145695) under acidic conditions, to afford the target compound, this compound.

View Friedel-Crafts Acylation Reaction Parameters

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Intermediate Product |

|---|---|---|---|---|

| Isopropoxybenzene | Succinic anhydride | Aluminum chloride (AlCl₃) | e.g., Dichloromethane, Nitrobenzene | 4-(4-isopropoxyphenyl)-4-oxobutanoic acid |

| Isopropoxybenzene | Ethyl succinyl chloride | Aluminum chloride (AlCl₃) | e.g., Dichloromethane, Carbon disulfide | This compound |

Grignard Reagent-Initiated Pathways

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. wisc.edu The synthesis of this compound can be envisioned through the reaction of a suitable Grignard reagent with an appropriate electrophilic succinate (B1194679) derivative.

The key Grignard reagent, (4-isopropoxyphenyl)magnesium bromide, is prepared by the reaction of 4-bromo-isopropoxybenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comlibretexts.org Once formed, this organometallic species can be reacted with various electrophiles to construct the desired oxo-butyrate framework.

One common approach involves the reaction of the Grignard reagent with diethyl oxalate (B1200264). google.com This reaction typically leads to the formation of the α-keto ester directly. However, careful control of reaction conditions is crucial to prevent a second addition of the Grignard reagent to the newly formed ketone, which would result in a tertiary alcohol by-product. Another viable electrophile is ethyl succinyl chloride. The reaction of the Grignard reagent with this acyl chloride can provide the target keto-ester, though the reactivity of the Grignard reagent often necessitates the use of milder conditions or specific catalysts to avoid side reactions.

While the synthesis of this compound itself does not involve the creation of a stereocenter at the carbonyl carbon, the principles of stereoselective Grignard additions are highly relevant for the synthesis of chiral analogues. The addition of Grignard reagents to prochiral ketones or α-keto esters can be rendered stereoselective by the use of chiral ligands or auxiliaries. nih.govrsc.org

For instance, the development of chiral ligands that can coordinate to the magnesium atom of the Grignard reagent can create a chiral environment around the reactive species, influencing the facial selectivity of the nucleophilic attack on the carbonyl group. rsc.org This approach has been successfully applied to the synthesis of a wide range of enantioenriched tertiary alcohols. nih.govresearchgate.net In the context of α-keto esters, stereoselective Grignard additions can provide access to chiral α-hydroxy-β-aryl esters, which are valuable building blocks in medicinal chemistry. The diastereoselectivity of such reactions can often be controlled by the careful choice of reaction conditions and the steric and electronic properties of both the Grignard reagent and the α-keto ester substrate. nih.gov

To enhance the selectivity of the reaction between Grignard reagents and acyl chlorides, copper salts are often employed as catalysts. nih.gov These reactions, often referred to as organocuprate couplings, proceed through the formation of a Gilman-like reagent in situ. The use of copper(I) salts, such as copper(I) chloride (CuCl) or copper(I) bromide (CuBr), can effectively promote the acylation of the Grignard reagent while minimizing the competing addition to the ketone product. nih.gov

The proposed mechanism involves a transmetalation step where the organic group from the Grignard reagent is transferred to the copper salt, forming a more selective organocopper species. nih.gov This intermediate then reacts with the acyl chloride to yield the desired ketone. This method is particularly advantageous for large-scale syntheses as it often leads to higher yields and cleaner reaction profiles compared to the direct addition of the Grignard reagent. arxada.com Recent studies have also explored copper-free alternatives for these couplings, utilizing the enhanced reactivity of carboxylic acid anhydrides as electrophiles to achieve high selectivity. arxada.com

View Grignard Reagent Pathway Comparison

| Electrophile | Catalyst/Additive | Key Features | Potential Side Products |

|---|---|---|---|

| Diethyl oxalate | None | Direct formation of α-keto ester. | Tertiary alcohol from double addition. |

| Ethyl succinyl chloride | None | Highly reactive, may require low temperatures. | Tertiary alcohol, coupling products. |

| Ethyl succinyl chloride | Copper(I) salts (e.g., CuCl) | Improved selectivity for the ketone product. | Homocoupling of the Grignard reagent. |

Condensation Reactions with α-Keto Esters and Acetophenones

Condensation reactions provide another powerful tool for the synthesis of β-keto esters and related compounds. The Claisen condensation, in particular, is a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds. libretexts.org

A plausible route to this compound via a condensation strategy would involve a mixed Claisen condensation. In this approach, an ester with α-hydrogens is reacted with an ester that lacks α-hydrogens in the presence of a strong base. For the synthesis of the target molecule, the enolate of an appropriate acetate (B1210297) ester could be reacted with a derivative of 4-isopropoxybenzoylformic acid.

A more direct and commonly employed strategy is the reaction of an acetophenone (B1666503) derivative with an oxalate ester. Specifically, 4-isopropoxyacetophenone can be condensed with diethyl oxalate in the presence of a base such as sodium ethoxide. libretexts.orgopenstax.org This reaction leads to the formation of an intermediate which, upon hydrolysis and decarboxylation, can yield the desired β-keto ester. This method is particularly useful as it utilizes readily available starting materials. A related patent describes the synthesis of a similar compound through the condensation of acetophenone with ethyl glyoxylate (B1226380) in the presence of a catalyst, highlighting the utility of this approach. google.com

Catalytic Approaches in Ethyl Oxo-Butyrate Synthesis

In recent years, catalytic methods have gained prominence for the synthesis of α-keto esters and their analogues, offering milder reaction conditions and improved efficiency. These modern approaches often utilize transition metal catalysts to facilitate C-H activation or cross-coupling reactions.

For instance, palladium-catalyzed α-ketoesterification of aryl compounds has been reported as a direct and regiospecific method to generate α-keto esters. researchgate.net This approach avoids the need for pre-functionalized starting materials like aryl halides. Another innovative strategy involves the platinum-catalyzed direct C-H acylation of arenes with reagents like ethyl chlorooxoacetate, providing a direct entry to the aryl keto-ester motif. acs.org

Furthermore, rhodium-catalyzed reactions have been developed for the enantioselective synthesis of α-keto esters. Chiral rhodium complexes can catalyze the arylation of α-keto esters with boronic acids, leading to the formation of chiral tertiary aryl glycolate (B3277807) derivatives with high levels of stereocontrol. core.ac.uk While these catalytic methods may not have been specifically optimized for this compound, they represent the forefront of synthetic methodology and offer promising avenues for the future synthesis of this and related compounds.

View Catalytic Synthesis Approaches

| Catalytic Method | Catalyst | Reactants | Key Advantage |

|---|---|---|---|

| α-Ketoesterification | Palladium complex | Aryl compound, CO, Alcohol | Direct functionalization of C-H bonds. researchgate.net |

| C-H Acylation | Platinum complex | Arene, Ethyl chlorooxoacetate | High efficiency and direct introduction of the α-keto ester group. acs.org |

| Enantioconvergent Arylation | Chiral Rhodium(I) complex | α-Keto ester, Boronic acid | High diastereo- and enantioselectivity for chiral analogues. core.ac.uk |

Transition Metal-Catalyzed Bond Formations for Aromatic Systems

Transition metal-catalyzed reactions have emerged as powerful tools for the formation of carbon-carbon bonds in the synthesis of aromatic ketones. These methods offer high efficiency and selectivity, often under mild reaction conditions. While direct transition metal-catalyzed synthesis of this compound is not extensively documented, analogous transformations provide a conceptual framework.

One of the most prominent methods for the synthesis of aryl ketones is the Friedel-Crafts acylation. Although traditionally catalyzed by Lewis acids, recent advancements have explored the use of transition metal catalysts to overcome some of the limitations of the classical approach, such as high catalyst loading and harsh reaction conditions. For instance, iron(III) chloride has been demonstrated as an effective and cost-efficient catalyst for the acylation of electron-rich benzene derivatives.

Another relevant approach involves the deoxygenative coupling of aromatic carboxylic acids with alkenes, facilitated by photoredox catalysis. nih.govnih.gov This method allows for the synthesis of a wide range of aryl ketones under mild conditions and with high functional group tolerance. nih.govnih.gov The synthetic strategy can be applied to complex molecules and has been used in the synthesis of pharmaceutical compounds. nih.govnih.gov

The table below summarizes key aspects of transition metal-catalyzed approaches applicable to the synthesis of aromatic ketones.

| Catalytic System | Reactants | Key Advantages | Potential Challenges |

| Iron(III) chloride | Aromatic compound, Acyl chloride/anhydride | Cost-effective, robust catalyst system | May require optimization for specific substrates |

| Photoredox Catalysis | Aromatic carboxylic acid, Alkene | Mild reaction conditions, high functional group tolerance | Requires a photocatalyst and light source |

Organocatalytic and Lewis Acid-Mediated Reactions

Lewis acid-mediated Friedel-Crafts acylation remains a cornerstone for the synthesis of aromatic ketones, including analogues of this compound. The reaction typically involves the activation of an acylating agent, such as an acyl chloride or anhydride, by a Lewis acid, which then undergoes electrophilic aromatic substitution with an aromatic substrate.

The synthesis of this compound would likely proceed via the Friedel-Crafts acylation of isopropylbenzene (cumene) with a suitable four-carbon acylating agent, such as ethyl 3-(chloroformyl)propanoate or succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of isopropylbenzene. The isopropyl group is an ortho-, para-director, leading to the formation of the desired para-substituted product, although the ortho-isomer may be formed as a minor by-product.

Organocatalysis, while less common for direct Friedel-Crafts acylation, has found applications in related transformations. For example, proline and its derivatives have been used to catalyze Mannich-type reactions for the synthesis of precursors to substituted butyrate (B1204436) derivatives. A patent describes a method for synthesizing a related compound, ethyl 4-phenyl-4-oxo-2-(1-phenylethylamino)butanoate, using L-proline as a catalyst in a one-pot, three-component reaction. google.com

The following table outlines the key features of Lewis acid-mediated Friedel-Crafts acylation for the synthesis of the target compound.

| Reactant 1 | Reactant 2 | Catalyst | Key Transformation |

| Isopropylbenzene | Ethyl 3-(chloroformyl)propanoate | AlCl₃ | Electrophilic aromatic substitution |

| Isopropylbenzene | Succinic anhydride | AlCl₃ | Friedel-Crafts acylation followed by esterification |

Synthetic Route Optimization and Process Intensification

The translation of a synthetic route from the laboratory to an industrial scale necessitates rigorous optimization and the implementation of process intensification strategies. These efforts aim to enhance efficiency, reduce costs, and minimize environmental impact.

Strategies for Yield Maximization and By-product Mitigation

Maximizing the yield of this compound in a Friedel-Crafts acylation reaction involves careful control of several parameters. The molar ratio of reactants and catalyst is a critical factor. Typically, a slight excess of the aromatic substrate (isopropylbenzene) may be used to drive the reaction to completion. The amount of Lewis acid catalyst, such as AlCl₃, also needs to be optimized, as insufficient amounts can lead to incomplete reaction, while an excess can result in increased by-product formation and purification challenges.

Temperature control is paramount in Friedel-Crafts reactions. The reaction is often exothermic, and maintaining a specific temperature range is crucial to prevent side reactions, such as the formation of isomeric by-products or polysubstitution. The reaction time is another key variable that must be optimized to ensure complete conversion of the starting materials without promoting the degradation of the product.

Mitigation of by-products is a significant aspect of optimization. In the Friedel-Crafts acylation of isopropylbenzene, the primary by-product is likely the ortho-isomer. The formation of this isomer can be minimized by controlling the reaction temperature and the choice of solvent. Diethylbenzophenone impurities have also been observed in similar reactions. oregonstate.edu

The table below presents a summary of parameters to be optimized for yield maximization.

| Parameter | Effect on Yield | By-product Considerations |

| Reactant Ratio | Can drive the reaction towards the product | Excess of either reactant can lead to specific by-products |

| Catalyst Loading | Affects reaction rate and conversion | Excess catalyst can promote side reactions |

| Temperature | Influences reaction rate and selectivity | Higher temperatures can increase ortho-isomer formation |

| Reaction Time | Determines the extent of reaction | Prolonged times may lead to product degradation |

Advanced Purity Enhancement and Isolation Techniques

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a high-purity product. The initial workup typically involves quenching the reaction with an aqueous acid solution to decompose the catalyst-product complex. This is followed by extraction of the product into an organic solvent.

Crystallization is a highly effective technique for the purification of solid organic compounds. For keto esters, crystallization can be a powerful method to remove impurities. waseda.jp The choice of solvent is crucial for successful crystallization, as the target compound should be soluble in the hot solvent and sparingly soluble at lower temperatures. A patent for a related compound, ethyl (Z)-(4-oxo-4-phenylbut-2-en-2-yl)glycinate, describes its crystallization from a hexane (B92381) solution, yielding pale yellow crystals. researchgate.net

Chromatographic techniques are also widely employed for the purification of organic compounds. Column chromatography using silica (B1680970) gel is a common laboratory-scale method. The selection of an appropriate eluent system (a mixture of polar and non-polar solvents) is key to achieving good separation of the desired product from any by-products and unreacted starting materials. For instance, a patent for a similar compound describes the use of a mixture of ethyl acetate and petroleum ether for purification via silica gel column chromatography. google.com

The following table compares different purification techniques for this compound.

| Purification Technique | Principle | Advantages | Disadvantages |

| Crystallization | Difference in solubility | Can provide high purity, scalable | Requires a solid product and suitable solvent |

| Column Chromatography | Differential adsorption | High resolution, applicable to liquids and solids | Can be solvent-intensive, may not be cost-effective for large scale |

Chemical Reactivity and Transformation Mechanisms of Ethyl 4 Oxo 4 4 Isopropoxyphenyl Butyrate Scaffolds

Redox Chemistry of the Carbonyl and Ester Moieties

The oxidation of β-keto esters such as Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate is a key transformation in organic synthesis. The reactivity of this compound is largely dictated by the presence of the carbonyl group and the adjacent methylene (B1212753) group, which can be readily enolized.

Mechanistic studies on the oxidation of similar 4-oxo acids have revealed that the reaction is often first order with respect to the oxidant, the substrate, and hydrogen ions. orientjchem.org This suggests that the reaction proceeds through a protonated intermediate. The oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium (B8586437) fluorochromate, for instance, is believed to occur via an enol intermediate. orientjchem.org The reaction rate is influenced by the solvent polarity, with an increase in the proportion of acetic acid in an acetic acid-water mixture leading to a higher reaction rate. orientjchem.org This observation points to an interaction between a positive ion and a dipolar molecule in the rate-determining step. orientjchem.org

While specific studies on this compound are not extensively detailed, the general mechanism for the oxidation of β-keto esters can be applied. The reaction likely initiates with the protonation of the carbonyl oxygen, followed by enolization. The enol then attacks the oxidizing agent, leading to the formation of an oxidized product. The specific products formed would depend on the oxidant used and the reaction conditions. For example, strong oxidizing agents can lead to cleavage of the carbon-carbon bond between the carbonyl and the adjacent methylene group.

The enantioselective reduction of the ketone in β-keto esters is a crucial reaction for producing chiral β-hydroxy esters, which are valuable intermediates in the synthesis of pharmaceuticals. tpcj.orgresearchgate.netnih.gov

Biocatalytic Reductions:

Microbial reductions offer a highly enantioselective route to these compounds. For instance, various microorganisms have been successfully employed for the enantioselective reduction of ethyl 2-oxo-4-phenylbutanoate, a structurally related compound. researchgate.netnih.gov Baker's yeast (Saccharomyces cerevisiae) is a commonly used biocatalyst for the reduction of β-keto esters, often providing high enantiomeric excess (ee). researchgate.netmdpi.com The use of microorganisms like Candida krusei and Rhodotorula minuta has also been reported to yield the corresponding (R)-hydroxy ester with high enantioselectivity. researchgate.netnih.gov The efficiency and stereoselectivity of these bioreductions can be enhanced by optimizing reaction conditions such as pH, temperature, and the use of co-solvents. tpcj.orgmdpi.com

Chemical Reductions and Chiral Auxiliaries:

Besides biocatalysis, chemical methods involving chiral catalysts or auxiliaries are also employed for the enantioselective reduction of β-keto esters. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org For example, cis-1-arylsulfonamido-2-indanols have been used as chiral auxiliaries in the highly diastereoselective reduction of α-keto esters. nih.gov The auxiliary can be removed under mild conditions after the reduction. nih.gov

Another approach involves the use of diastereoselective reductions of β-hydroxyketones, such as the Narasaka-Prasad and Evans-Tishchenko reductions, which proceed through cyclic transition states to afford 1,3-syn and 1,3-anti diols, respectively. youtube.com These methods rely on chelation control to achieve high stereoselectivity. youtube.com

Interactive Table: Enantioselective Reduction of structurally related β-Keto Esters

| Biocatalyst/Method | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Candida krusei SW2026 | Ethyl 2-oxo-4-phenylbutanoate | (R) | 99.7% | researchgate.net |

| Rhodotorula minuta IFO 0920 | Ethyl 2-oxo-4-phenylbutanoate | (R) | 95% | nih.gov |

| Baker's Yeast | Ethyl 2-oxo-4-phenylbutyrate | (R) | ~94% | mdpi.com |

| Pichia angusta | Ethyl 2-oxo-4-phenylbutanoate | (R) | 81% | researchgate.net |

| Kluyveromyces marxianus | Ethyl 2-oxo-4-phenylbutanoate | (R) | 32% | researchgate.net |

Derivatization and Functional Group Interconversions

The ester functionality in this compound provides a versatile handle for the synthesis of various derivatives. Esterification is a common strategy to modify the properties of a molecule. For instance, resveratrol (B1683913) has been esterified with butyric acid to enhance its bioactivity. nih.gov This was achieved using the Steglich esterification method, which employs N-ethyl-N′-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP) at room temperature. nih.gov A similar approach could be used to modify the ethyl ester of the title compound, for example, by transesterification with other alcohols to introduce different alkyl or aryl groups.

Hydrolysis of the ester to the corresponding carboxylic acid would provide another key intermediate for further derivatization. This carboxylic acid could then be coupled with various amines to form a library of amides, a common strategy in medicinal chemistry to explore structure-activity relationships.

The isopropoxyphenyl group in this compound is amenable to electrophilic aromatic substitution reactions. The isopropoxy group is an activating, ortho-, para-director. Since the para position is already substituted, electrophilic attack would be directed to the ortho positions (C3 and C5 of the phenyl ring). Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation could be employed to introduce a variety of functional groups onto the aromatic ring. These modifications can significantly alter the electronic and steric properties of the molecule, which can be useful for modulating its biological activity.

Nucleophilic aromatic substitution on the electron-rich isopropoxyphenyl ring would be challenging and would likely require the presence of a strong electron-withdrawing group on the ring, which is not present in the parent molecule.

Multicomponent Reaction Pathways Involving Oxo-Butyrate Esters

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. researchgate.net β-keto esters are common building blocks in MCRs. For instance, the Hantzsch dihydropyridine (B1217469) synthesis and the Biginelli reaction are well-known MCRs that utilize β-keto esters.

The development of novel MCRs involving this compound could provide rapid access to diverse libraries of complex molecules for biological screening.

In-depth Spectroscopic Analysis of this compound Remains Elusive

A comprehensive literature search for detailed spectroscopic data on the chemical compound this compound has yielded no specific experimental research findings. Despite extensive queries for its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS) data, no publications or spectral databases containing this information could be identified.

The inquiry sought to construct a detailed article based on sophisticated spectroscopic characterization and structural elucidation of this specific molecule, as outlined in a predefined structure. This included advanced 1H and 13C NMR techniques, two-dimensional NMR methods like DEPT, vibrational analysis through FTIR, and precise mass determination via HRMS.

However, the scientific literature accessible through current search capabilities does not appear to contain a dedicated study detailing the synthesis and subsequent spectroscopic analysis of this compound. While data for structurally related compounds, such as Ethyl 4-oxo-4-phenylbutyrate, are available, these are not substitutes for the specific data required for the target compound. The presence of the isopropoxy group on the phenyl ring would significantly alter the chemical shifts in NMR, the vibrational modes in FTIR, and the fragmentation patterns in mass spectrometry, making direct extrapolation from simpler analogs scientifically unsound for a detailed and accurate analysis.

Consequently, without access to primary research data, the generation of a thorough and scientifically accurate article focusing solely on the spectroscopic characterization of this compound, as per the specified detailed outline, is not possible at this time. The creation of such an article would necessitate either the original synthesis and characterization of the compound or the future publication of such data in a peer-reviewed scientific journal.

Sophisticated Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Oxo 4 4 Isopropoxyphenyl Butyrate

Mass Spectrometry Techniques for Molecular Identification and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the assessment of purity and the identification of components within a sample of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate. This powerful hyphenated method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In the context of analyzing this compound, GC-MS is instrumental in confirming the compound's identity, determining its purity level, and identifying any potential impurities, such as starting materials, byproducts, or degradation products.

The gas chromatography component separates the volatile and thermally stable compounds in the sample based on their differential partitioning between a stationary phase, typically a high-boiling point liquid coated on a capillary column, and a mobile phase, which is an inert gas like helium. The retention time, or the time it takes for a compound to travel through the column to the detector, is a characteristic property of a substance under a specific set of chromatographic conditions. Factors such as the compound's boiling point, polarity, and its interaction with the stationary phase influence its retention time. Given its molecular weight and functional groups, this compound is expected to have a retention time that allows for clear separation from more volatile solvents or less retained impurities.

Following separation by the gas chromatograph, the eluted molecules are introduced into the mass spectrometer. Here, they are ionized, most commonly by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process results in the formation of a molecular ion (M+•), which is the intact molecule with one electron removed, and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. The resulting mass spectrum is a unique fingerprint of the molecule, providing valuable structural information.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern is predictable based on the compound's structure, which includes an ethyl ester, a butyrate (B1204436) chain, and an isopropoxyphenyl ketone moiety. Key fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the carbonyl groups. The cleavage of the bond between the carbonyl carbon and the adjacent carbon in the butyrate chain is a common fragmentation for ketones.

McLafferty rearrangement , if a gamma-hydrogen is available, is a characteristic fragmentation for carbonyl compounds.

Cleavage of the ester group , leading to the loss of an ethoxy radical (•OCH2CH3) or ethylene (B1197577) (C2H4) via a rearrangement.

Fragmentation of the isopropoxy group , resulting in the loss of a propyl radical or propene.

Cleavage at the aromatic ring , yielding characteristic phenyl-containing fragments.

The analysis of a sample of this compound would involve injecting a solution of the compound into the GC-MS system. The resulting total ion chromatogram (TIC) would ideally show a single major peak, indicating a high level of purity. The mass spectrum of this peak would then be analyzed to confirm the identity of the compound by comparing the observed molecular ion and fragmentation pattern with the expected values. Any additional peaks in the TIC would be indicative of impurities, which can be identified by analyzing their respective mass spectra and comparing them to spectral libraries.

The quantitative determination of purity is achieved by calculating the peak area of the main compound relative to the total area of all peaks in the chromatogram. This provides a percentage purity value, which is a critical parameter in quality control.

Hypothetical GC-MS Data for this compound

The following tables represent hypothetical data that would be obtained from a GC-MS analysis of a high-purity sample of this compound.

Table 1: Chromatographic Data

| Parameter | Value |

| Column Type | 5% Phenyl Methyl Siloxane |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (10 min) |

| Retention Time | 12.5 minutes |

| Peak Area % | 99.5% |

Table 2: Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion |

| 264 | 45 | [M]+• (Molecular Ion) |

| 221 | 100 | [M - C3H7]+• (Loss of isopropyl group) |

| 177 | 80 | [C11H13O2]+ (Isopropoxyphenyl carbonyl cation) |

| 149 | 65 | [C9H9O2]+ |

| 121 | 50 | [C8H9O]+ |

| 43 | 30 | [C3H7]+ (Isopropyl cation) |

Computational Chemistry and Theoretical Modeling of Ethyl 4 Oxo 4 4 Isopropoxyphenyl Butyrate

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. espublisher.com DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to optimize the molecular geometry and compute a variety of electronic properties. researchgate.netorientjchem.org These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic behavior. For Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate, DFT provides the foundation for analyzing its frontier molecular orbitals and electrostatic potential.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and optical properties. ajchem-a.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org For this compound, DFT calculations can determine the energies of these orbitals and map their electron density distributions.

The HOMO is typically localized on the electron-rich parts of the molecule, which in this case would be the isopropoxyphenyl ring, particularly the oxygen atom and the aromatic system. The LUMO, conversely, is expected to be distributed over the electron-deficient regions, such as the carbonyl groups of the keto and ester functions. The energy gap and orbital distributions provide insights into how the molecule will interact with electrophiles and nucleophiles.

Table 1: Calculated Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.45 |

| LUMO Energy | -1.82 |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net

Regions with a negative electrostatic potential (typically colored red or yellow) are electron-rich and are prone to attack by electrophiles. In this compound, these areas are expected around the oxygen atoms of the carbonyl and isopropoxy groups. Conversely, regions with a positive electrostatic potential (colored blue) are electron-deficient and represent likely targets for nucleophiles. These positive regions are generally found around the hydrogen atoms. Intermediate potential regions are colored green. The MEP surface provides a clear, intuitive picture of the molecule's reactive behavior. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its interactions and properties. Conformational analysis is performed to identify the most stable arrangements (conformers) of the molecule by exploring the potential energy surface as a function of its rotatable bonds. The flexible ethyl and isopropoxy side chains, as well as the butyrate (B1204436) chain, allow for multiple low-energy conformations. Quantum chemical calculations can determine the relative energies of these conformers, identifying the global minimum energy structure.

Molecular Dynamics (MD) simulations can further explore the conformational landscape by simulating the atomic motions of the molecule over time. These simulations provide insights into the dynamic behavior of the molecule, its flexibility, and the accessibility of different conformations under specific conditions, such as in different solvents or at various temperatures.

Prediction and Interpretation of Spectroscopic Parameters through Quantum Chemical Calculations

Quantum chemical calculations are highly effective in predicting and interpreting various spectroscopic data. researchgate.net By computing vibrational frequencies using DFT, it is possible to simulate the infrared (IR) and Raman spectra of this compound. orientjchem.org The calculated frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes to specific functional groups within the molecule.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Visible). espublisher.com These calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, often corresponding to transitions from the HOMO to the LUMO or other low-lying unoccupied orbitals. materialsciencejournal.org Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated and compared with experimental data to confirm the molecular structure. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| IR Spectroscopy | Carbonyl (C=O) Stretch (Ketone) | ~1685 cm⁻¹ |

| IR Spectroscopy | Carbonyl (C=O) Stretch (Ester) | ~1730 cm⁻¹ |

| UV-Vis Spectroscopy | λmax (Electronic Transition) | ~275 nm |

| ¹H NMR | Chemical Shift (CH₂-Ester) | ~4.1 ppm |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. mdpi.com For this compound, this could involve studying its synthesis or its subsequent reactions, such as reduction of the ketone or hydrolysis of the ester.

By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction profile can be constructed. researchgate.net This allows for the determination of activation energies, which are crucial for understanding reaction rates and selectivity. For instance, theoretical modeling could investigate the mechanism of a nucleophilic addition to the ketone carbonyl, identifying the transition state structure and confirming the feasibility of the proposed pathway. researchgate.net These computational studies provide a molecular-level understanding of the reaction dynamics that is often difficult to obtain through experimental methods alone.

Structure Activity Relationship Sar Methodologies and Biological Target Identification for Oxo Butyrate Analogues

Rational Design and Synthesis of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate Derivatives for Biological Inquiry

The rational design of derivatives of this compound is a strategic approach to optimize its biological activity. This process involves modifying the core structure to enhance interactions with specific biological targets. The synthesis of these derivatives often employs established chemical reactions, allowing for the systematic exploration of the chemical space around the parent molecule. nih.govmdpi.com

One common synthetic route involves the reaction of a substituted acetophenone (B1666503) with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. ut.ac.ir For the synthesis of this compound derivatives, this would involve reacting 4-isopropoxyacetophenone with diethyl oxalate. Variations in the aryl group, the ester moiety, and the butyrate (B1204436) chain can be introduced to create a library of analogues for biological screening. For instance, modifications can include altering the alkoxy substituent on the phenyl ring, replacing the ethyl ester with other alkyl or aryl esters, and introducing substituents at the alpha and beta positions of the butyrate chain. nih.govnih.gov

The design strategy often focuses on creating analogues with varied electronic and steric properties to probe the requirements of the biological target's binding site. For example, introducing electron-donating or electron-withdrawing groups on the phenyl ring can modulate the compound's electronic profile, which can influence its binding affinity. researchgate.net

In Vitro Enzyme Inhibition Studies for Mechanistic Insights (Focus on chemical design and methodology of study)

In vitro enzyme inhibition studies are fundamental to understanding the mechanism of action of this compound derivatives and to identify their potential biological targets. nih.gov These assays provide quantitative data on the potency and selectivity of the compounds as enzyme inhibitors.

Kinase Inhibition Assays and Binding Mode Prediction

Kinases are a significant class of drug targets, and many small molecules are designed to inhibit their activity. nih.gov Oxo-butyrate derivatives have been investigated as kinase inhibitors. ut.ac.ir To assess the kinase inhibitory potential of this compound analogues, a panel of kinases would be screened.

The general methodology for a kinase inhibition assay involves incubating the kinase, a substrate (often a peptide), and ATP (the phosphate (B84403) donor) with the test compound. The extent of substrate phosphorylation is then measured, typically using methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays that quantify the amount of ATP consumed. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

To predict the binding mode of active compounds, molecular docking studies are often performed. These computational simulations place the ligand into the ATP-binding site of the kinase, and the most favorable binding poses are scored based on their predicted interaction energies. This provides insights into the key amino acid residues involved in the binding and can guide further optimization of the inhibitor's structure.

Table 1: Hypothetical Kinase Inhibition Data for this compound Analogues

| Compound ID | R1 Substituent (Phenyl Ring) | R2 Substituent (Ester) | Kinase A IC50 (µM) | Kinase B IC50 (µM) |

|---|---|---|---|---|

| 1 | 4-isopropoxy | Ethyl | 15.2 | 25.8 |

| 2a | 4-methoxy | Ethyl | 12.5 | 22.1 |

| 2b | 4-ethoxy | Ethyl | 14.1 | 24.3 |

| 2c | 4-propoxy | Ethyl | 16.8 | 28.9 |

| 3a | 4-isopropoxy | Methyl | 18.9 | 30.5 |

| 3b | 4-isopropoxy | Propyl | 14.5 | 23.7 |

This table is for illustrative purposes and does not represent actual experimental data.

Esterase Interaction Studies and Substrate Specificity

Given the presence of an ethyl ester group, this compound and its derivatives are potential substrates or inhibitors of esterases. researchgate.net Esterases are a broad class of hydrolases that cleave ester bonds. nih.gov Understanding the interaction with these enzymes is important, as it can influence the compound's metabolic stability and pharmacokinetic profile.

Esterase interaction studies typically involve monitoring the hydrolysis of the ester bond. This can be done by measuring the rate of formation of the carboxylic acid product or the alcohol. A common method uses a chromogenic or fluorogenic substrate where the cleavage of the ester bond leads to a change in absorbance or fluorescence.

To investigate substrate specificity, a panel of esterases with different substrate preferences would be used. The rate of hydrolysis of the test compounds by each enzyme is measured. This can help to identify which types of esterases are most likely to metabolize the compounds in vivo. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) can be determined to provide a more detailed understanding of the enzyme-substrate interaction. nih.gov

Computational Approaches to SAR and Ligand-Target Interactions

Computational methods are invaluable tools in modern drug discovery for elucidating structure-activity relationships and understanding ligand-target interactions at a molecular level. nih.gov These approaches can rationalize experimental findings and guide the design of new, more potent and selective compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are a key computational approach. In a QSAR study, a series of analogues with known biological activities are used to build a mathematical model that correlates the chemical structures of the compounds with their activities. This model can then be used to predict the activity of new, untested compounds. The model is built using molecular descriptors that quantify various physicochemical properties of the molecules, such as their size, shape, hydrophobicity, and electronic properties.

Molecular docking and molecular dynamics (MD) simulations are used to visualize and analyze the interactions between a ligand and its target protein. Docking predicts the preferred binding orientation of a ligand in the active site of a protein, while MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for binding affinity and selectivity.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-isopropoxyacetophenone |

| Diethyl oxalate |

Applications in Advanced Organic Synthesis and Materials Science

Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate as a Key Intermediate in Multi-step Synthesis

The structural motifs present in this compound make it an important intermediate in the synthesis of various organic molecules. The presence of the aromatic ring, the ketone, and the ester functional groups allows for a wide range of chemical transformations.

While specific blockbuster drugs directly derived from this compound are not extensively documented in publicly available literature, its structural analogs, such as ethyl 2-oxo-4-phenylbutyrate, are crucial intermediates in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. nih.gov These drugs, including benazepril (B1667978) and lisinopril, are widely used to treat hypertension and congestive heart failure. nih.gov The general synthetic approach for these pharmaceuticals often involves the elaboration of the keto-ester functionality into more complex heterocyclic systems.

By analogy, this compound is a valuable precursor for the synthesis of a variety of pharmaceutical building blocks. The isopropoxy group on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, potentially leading to improved efficacy or reduced side effects. The core structure can be modified through various reactions, including:

Reductive Amination: The ketone group can undergo reductive amination to introduce a nitrogen-containing substituent, a common feature in many drug molecules.

Aldol (B89426) Condensation: The α-protons to the ketone are acidic and can participate in aldol condensations to form carbon-carbon bonds and build molecular complexity.

Heterocycle Formation: The 1,4-dicarbonyl relationship (after modification of the ester) can be utilized to construct various five- and six-membered heterocyclic rings, which are prevalent in medicinal chemistry.

The synthesis of complex pharmaceutical intermediates often involves a series of carefully planned steps. Below is a representative table of reaction types that can be employed to modify this compound.

| Functional Group | Reaction Type | Potential Product Class |

| Ketone | Reductive Amination | Substituted Amines |

| Ketone | Grignard Reaction | Tertiary Alcohols |

| Ester | Saponification | Carboxylic Acids |

| Ester | Amidation | Amides |

| Aromatic Ring | Electrophilic Substitution | Substituted Phenyl Derivatives |

Derivatization for Novel Functional Materials

The derivatization of this compound is not limited to pharmaceutical applications. The unique combination of an aromatic core and reactive functional groups makes it a candidate for the synthesis of novel functional materials. The isopropoxy group, in particular, can enhance solubility in organic solvents, which is often a desirable property for materials processing.

Potential areas for the application of its derivatives in materials science include:

Liquid Crystals: The rigid aromatic core is a common feature in liquid crystalline molecules. Modification of the ester and ketone functionalities could lead to the synthesis of new liquid crystalline materials with specific phase behaviors.

Polymers: The ester group can be used in polymerization reactions, such as transesterification polymerization, to incorporate the isopropoxyphenyl butyrate (B1204436) moiety into polyester (B1180765) chains. This could impart specific thermal or optical properties to the resulting polymer.

Photoreactive Materials: The ketone group can act as a chromophore and can be modified to create photoactive molecules for applications in photolithography or as molecular switches.

The following table outlines potential derivatization pathways for developing functional materials.

| Derivative Type | Synthetic Approach | Potential Application |

| Chalcone Derivatives | Aldol condensation with aromatic aldehydes | Non-linear optics, fluorescent probes |

| Polymerizable Monomers | Acrylation or methacrylation of a reduced ketone | Specialty polymers with tailored refractive indices |

| Metal-Organic Framework (MOF) Linkers | Saponification to the carboxylic acid | Gas storage, catalysis |

Tandem Reactions and One-Pot Synthetic Strategies in Compound Preparation

The efficient synthesis of this compound is crucial for its application as an intermediate. Traditional multi-step syntheses can be time-consuming and generate significant waste. Modern organic synthesis emphasizes the development of tandem reactions and one-pot procedures to improve efficiency and sustainability.

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of isopropyl phenyl ether with a derivative of succinic acid, such as succinic anhydride (B1165640) or ethyl succinyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

One-pot synthesis is a strategy where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates. This approach offers several advantages, including reduced solvent usage, lower costs, and shorter reaction times. A potential one-pot synthesis for this compound could involve the in-situ formation of the acylating agent followed by the Friedel-Crafts reaction.

Tandem reactions , also known as cascade or domino reactions, are a series of intramolecular or intermolecular transformations that occur sequentially in a single synthetic operation. While a specific tandem reaction for the direct synthesis of this compound from simple precursors is not widely reported, the principles of tandem catalysis could be applied. For instance, a tandem process could involve the hydroacylation of an alkyne followed by an esterification in a single pot.

The table below compares different synthetic strategies for the preparation of this compound.

| Synthetic Strategy | Key Features | Advantages | Disadvantages |

| Classical Friedel-Crafts Acylation | Stepwise addition of reagents with isolation of intermediates. | Well-established and reliable methodology. | Can be lengthy and generate significant waste. |

| One-Pot Synthesis | Multiple reaction steps in a single vessel without intermediate isolation. | Increased efficiency, reduced waste and cost. | Requires careful optimization of reaction conditions. |

| Tandem Reaction | Sequential transformations in a single operation. | High atom economy and elegance in synthesis. | Can be challenging to develop and optimize. |

Emerging Research Directions and Future Perspectives in Oxo Butyrate Chemistry

Integration of Biocatalysis and Green Chemistry Principles

The push towards environmentally benign chemical synthesis has put a spotlight on biocatalysis. researchgate.netrsc.org Enzymes, as natural catalysts, operate under mild conditions, exhibit high selectivity, and are biodegradable, aligning perfectly with the tenets of green chemistry. nih.gov While bespoke enzymatic routes for Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate are still in early exploratory stages, progress with related molecules provides a clear roadmap for future research.

The application of enzymes in organic synthesis is a cornerstone of green chemistry. rsc.org Lipases, in particular, have been extensively used for ester synthesis. For instance, immobilized Candida antarctica Lipase B (CALB) is a highly efficient biocatalyst for producing various esters, including polyesters from monomers like dimethyl malonate, often under solventless conditions. nih.govrsc.org Similarly, reductases are gaining attention for the stereoselective synthesis of chiral molecules. The microbial reduction of related ketoesters, such as ethyl 2-oxo-4-phenylbutanoate, to produce enantiomerically pure hydroxy esters has been successfully demonstrated using various yeast strains and engineered E. coli. researchgate.netnih.gov

These established biocatalytic strategies could be adapted for this compound. Future research could focus on:

Biocatalytic Synthesis: Developing a lipase-catalyzed esterification or transesterification process for the final step of its synthesis.

Asymmetric Reduction: Employing ketoreductases for the enantioselective reduction of the ketone moiety to produce valuable chiral hydroxy-butyrate derivatives. This approach offers a green alternative to traditional chemical reductants and catalysts.

The table below summarizes potential enzymatic approaches applicable to the target compound, based on successful applications with analogous substrates.

| Reaction Type | Enzyme Class | Potential Application for Target Compound | Reference Example |

| Esterification | Lipase | Synthesis of the ethyl ester from the corresponding carboxylic acid. | CALB-catalyzed synthesis of malonate polyesters. rsc.org |

| Asymmetric Reduction | Ketoreductase | Stereoselective reduction of the ketone to a chiral alcohol. | Microbial reduction of ethyl 2-oxo-4-phenylbutanoate. researchgate.netnih.gov |

Ionic liquids (ILs) are considered green solvents due to their negligible vapor pressure and high thermal stability. nih.gov They have proven effective as media for Friedel-Crafts acylation, a key reaction for synthesizing aryl ketones like the precursor to this compound. beilstein-journals.orgliv.ac.ukrsc.orgresearchgate.net Thermosensitive ionic liquid systems offer a significant process advantage by enabling the creation of a biphasic system at one temperature and a homogeneous system at another. This property allows for easy separation of the product and recycling of the catalyst-IL system, thereby reducing waste and improving process economy.

The application of tunable aryl imidazolium (B1220033) ionic liquids, which can act as dual Brønsted–Lewis acids, has been shown to successfully catalyze Friedel-Crafts acylations, with the ionic liquid being recoverable from the water layer for reuse. nih.gov The integration of such smart solvent systems could make the production of this compound more sustainable.

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of this compound likely involves a Friedel-Crafts acylation step. Traditionally, this reaction requires stoichiometric amounts of Lewis acids like aluminum trichloride (B1173362) (AlCl₃), which are hazardous and generate significant waste. researchgate.netgoogle.com Modern research is focused on developing catalytic, recyclable, and more environmentally friendly alternatives.

Recent advancements include the use of metal triflates (e.g., Cu(OTf)₂) and iron(III) chloride hexahydrate in ionic liquids, which can catalyze acylations with high efficiency and regioselectivity. beilstein-journals.orgliv.ac.uk These systems often require only catalytic amounts of the Lewis acid and allow for the catalyst to be recycled. researchgate.net Other novel approaches include the use of solid acid catalysts or newly designed antimony pentahalide-based catalysts, which aim to be more efficient and environmentally friendly. google.com The development of these systems is crucial for improving the industrial viability and environmental footprint of producing aryl ketones and their derivatives.

The following table compares traditional and emerging catalytic systems for Friedel-Crafts acylation.

| Catalyst System | Loading | Conditions | Advantages | Disadvantages |

| AlCl₃ | Stoichiometric | Anhydrous, often harsh | High reactivity | High waste, corrosive, not recyclable |

| Metal Triflates in ILs | Catalytic (e.g., 10 mol%) | Mild (e.g., room temp.) | Recyclable, high selectivity, milder conditions. liv.ac.uk | Higher initial cost of catalyst/IL |

| FeCl₃·6H₂O in TAAILs | Catalytic (e.g., 10 mol%) | Moderate (40-60 °C), air-tolerant | Low cost, water/air stable, recyclable catalyst system. beilstein-journals.org | May require specific ionic liquids |

| Solid Acid Catalysts | Catalytic | Varies, often higher temp. | Easily separable, reusable | Can have lower activity than homogeneous systems |

Flow Chemistry and Continuous Processing for Scalable Production

Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for the manufacture of fine chemicals and pharmaceuticals. uni-muenchen.de This technology offers enhanced safety, better process control, improved heat and mass transfer, and higher throughput, making it ideal for scalable production. nih.gov

The synthesis of ketones and ketoesters has been successfully adapted to flow systems. researchgate.netorganic-chemistry.orgnih.gov For a multi-step synthesis like that required for this compound, flow chemistry allows for the "telescoping" of reaction steps, where the output from one reactor flows directly into the next without the need for manual isolation and purification of intermediates. This approach significantly reduces production time and waste. For example, a continuous flow process could be designed where the initial Friedel-Crafts acylation is followed by subsequent reaction and purification steps in an automated sequence.

| Feature | Batch Processing | Flow Chemistry |

| Scalability | Difficult; requires larger vessels, poses safety risks | Simple; achieved by running the system for longer |

| Safety | Poor heat dissipation, risk of thermal runaway | Excellent heat transfer, small reaction volumes |

| Process Control | Limited; concentration/temperature gradients | Precise control over parameters (temp, pressure, time) |

| Efficiency | Significant downtime for cleaning and setup | Continuous operation, higher throughput |

| Multi-step Synthesis | Requires isolation of intermediates | Steps can be "telescoped" into one continuous process |

Exploration of Undiscovered Reactivity Modes and Applications

While the immediate utility of this compound may be as a synthetic intermediate, its inherent chemical structure—a γ-keto ester—offers a platform for exploring diverse reactivity. orgsyn.orgorganic-chemistry.org The γ-keto ester motif is a versatile synthon in organic synthesis, capable of participating in a wide range of transformations to build molecular complexity. nih.govnih.govorganic-chemistry.org

Future research could investigate:

Cyclization Reactions: The compound could serve as a precursor for various heterocyclic systems, such as pyridazinones or furanones, which are common scaffolds in medicinal chemistry.

Tandem Reactions: The ketone and ester functionalities can be used to direct complex tandem or domino reactions, allowing for the rapid construction of intricate molecular architectures. orgsyn.org

Novel Applications: The broader class of phenyl butyrate (B1204436) derivatives has shown significant biological activity. For example, sodium phenylbutyrate is used as a histone deacetylase (HDAC) inhibitor. nih.gov By using the isopropoxyphenyl group as a bioisostere for other phenyl-containing moieties, this compound and its derivatives could be explored as novel scaffolds in medicinal chemistry programs, potentially for applications in oncology or neurodegenerative diseases. nih.govresearchgate.net The exploration of such undiscovered reactivity and applications represents a promising frontier for this class of molecules.

Q & A

Q. What are the standard laboratory synthesis methods for Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via acid-catalyzed esterification or enzymatic transesterification . For acid-catalyzed routes, a mixture of 4-isopropoxyphenylbutyric acid and ethanol is heated under reflux with a sulfuric acid catalyst (1–2 mol%), achieving yields of 60–75% after 6–8 hours . Enzymatic methods using immobilized Candida rugosa lipase in non-polar solvents (e.g., n-hexane) offer milder conditions (40–50°C, pH 7–8) and comparable yields (70–80%) while avoiding byproduct formation . Key factors affecting yield include:

- Catalyst loading : Excess acid catalyst may accelerate side reactions (e.g., dehydration).

- Solvent choice : Non-polar solvents enhance esterification equilibrium by removing water.

- Temperature : Enzymatic reactions require strict thermal control to maintain lipase activity.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing the compound's purity and structure?

- Methodological Answer :

- GC-MS : Used to confirm molecular weight (MW: 264.3 g/mol) and detect volatile impurities (e.g., residual ethanol). Electron ionization (EI) at 70 eV provides fragmentation patterns matching the 4-isopropoxyphenyl moiety .

- NMR : H NMR (CDCl₃) shows diagnostic peaks: δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ester CH₂), δ 4.5–4.7 ppm (isopropoxy CH), and δ 7.3–7.5 ppm (aromatic protons) .

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) quantify purity (>95%) and detect polar byproducts (e.g., unreacted acid) .

Advanced Research Questions

Q. How can researchers optimize the enzymatic synthesis of this compound using immobilized lipases, and what kinetic parameters should be considered?

- Methodological Answer : Immobilized lipases (e.g., on cotton cloth or silica) improve reusability and stability. Kinetic studies reveal:

- Michaelis-Menten constants : for butyric acid (~0.0746 M) and ethanol (~0.125 M) indicate substrate affinity .

- Inhibition effects : High ethanol concentrations (>2 M) competitively inhibit lipase activity, reducing .

- Activation energy : ~12 kJ/mol for transesterification, suggesting moderate thermal sensitivity .

Optimization strategies : - Use a central composite design (CCD) to model interactions between temperature, pH, and substrate molar ratios.

- Monitor real-time reaction progress via PTR-TOF-MS to adjust parameters dynamically .

Q. What are the key considerations when designing experiments to study the compound's stability under varying pH and temperature conditions?

- Methodological Answer :

- pH stability : Conduct accelerated degradation studies in buffers (pH 2–10, 25–60°C). The ester group hydrolyzes rapidly under alkaline conditions (pH > 9), forming 4-isopropoxyphenylbutyric acid. Use HPLC-MS to track degradation products .

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C. Store samples at ≤4°C in anhydrous environments to prevent hydrolysis .

- Light sensitivity : UV-Vis spectroscopy (200–400 nm) monitors photodegradation; amber glass vials are recommended for long-term storage .

Q. How does the introduction of different substituents on the phenyl ring affect the compound's reactivity and physical properties?

- Methodological Answer : Comparative studies of analogs (e.g., trifluoromethyl, chloro, or methyl substituents) reveal:

- Electronic effects : Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the ketone group, enhancing nucleophilic addition reactions (e.g., Grignard) .

- Steric effects : Bulky substituents (e.g., -OCH(CH₃)₂) reduce crystallization tendencies, lowering melting points (e.g., 71–73°C for -CF₃ vs. 65–68°C for -OCH(CH₃)₂) .

- Solubility : LogP values increase with hydrophobic substituents (e.g., -CH₃: LogP ~2.8 vs. -CF₃: LogP ~3.5), impacting bioavailability in pharmacological studies .

Data Contradiction Analysis

- Synthesis Yields : Acid-catalyzed methods () report lower yields (60–75%) compared to enzymatic routes (70–80%, ). This discrepancy arises from differences in byproduct management (e.g., water removal in enzymatic systems).

- Stability Data : While suggests thermal stability up to 180°C, emphasizes hydrolysis risks at ambient conditions. Researchers must contextualize stability claims based on experimental parameters (e.g., humidity control).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.